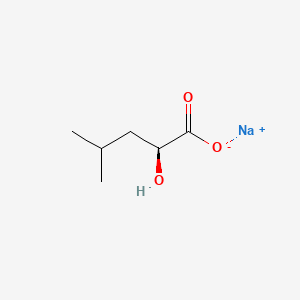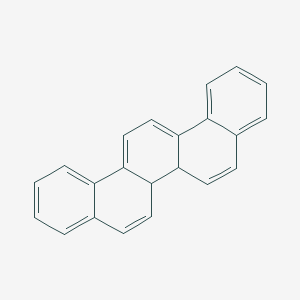
6A,6B-Dihydropicene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6A,6B-Dihydropicene is a chemical compound known for its unique structure and properties It is a derivative of picene, a polycyclic aromatic hydrocarbon
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6A,6B-Dihydropicene typically involves the hydrogenation of picene. This process can be carried out using various catalysts such as palladium on carbon (Pd/C) under hydrogen gas at elevated pressures and temperatures. The reaction conditions are crucial to ensure selective hydrogenation at the 6A and 6B positions without affecting other parts of the molecule.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of advanced catalysts and optimized reaction parameters can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions: 6A,6B-Dihydropicene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), leading to the formation of quinones and other oxygenated derivatives.
Reduction: Further reduction of this compound can be achieved using strong reducing agents such as lithium aluminum hydride (LiAlH₄).
Common Reagents and Conditions:
Oxidation: KMnO₄ in acidic or neutral medium.
Reduction: LiAlH₄ in anhydrous ether.
Substitution: Halogens (e.g., Br₂) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Quinones and hydroxylated derivatives.
Reduction: Fully hydrogenated picene derivatives.
Substitution: Halogenated picene derivatives.
Scientific Research Applications
6A,6B-Dihydropicene has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex polycyclic aromatic hydrocarbons and as a model compound for studying hydrogenation reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of advanced materials, including organic semiconductors and photovoltaic cells.
Mechanism of Action
The mechanism by which 6A,6B-Dihydropicene exerts its effects is primarily through its interaction with molecular targets such as enzymes and receptors. The hydrogenation at the 6A and 6B positions enhances its ability to interact with these targets, potentially leading to various biological activities. The pathways involved may include oxidative stress modulation and inhibition of specific enzymes.
Comparison with Similar Compounds
Picene: The parent compound of 6A,6B-Dihydropicene, known for its aromatic properties.
6A,6B-Dihydrobenzo[a]pyrene: Another hydrogenated derivative with similar structural features.
6A,6B-Dihydroanthracene: A simpler hydrogenated polycyclic aromatic hydrocarbon.
Uniqueness: this compound stands out due to its specific hydrogenation pattern, which imparts unique chemical and physical properties. This makes it particularly valuable for applications requiring selective reactivity and stability.
Properties
CAS No. |
55657-52-8 |
|---|---|
Molecular Formula |
C22H16 |
Molecular Weight |
280.4 g/mol |
IUPAC Name |
6a,6b-dihydropicene |
InChI |
InChI=1S/C22H16/c1-3-7-17-15(5-1)9-11-21-19(17)13-14-20-18-8-4-2-6-16(18)10-12-22(20)21/h1-14,21-22H |
InChI Key |
LQIUORAIZLFLGT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3C2=CC=C4C3C=CC5=CC=CC=C54 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(NE)-N-[(E)-3-pyridin-4-ylprop-2-enylidene]hydroxylamine](/img/structure/B14637497.png)
![N-(6-Phenylimidazo[2,1-b][1,3]thiazol-5-yl)acetamide](/img/structure/B14637505.png)
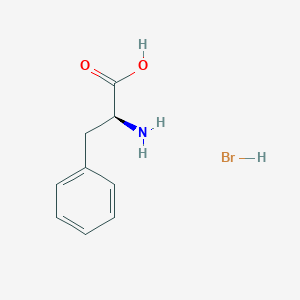
![Methyl (5E,13E)-9-oxo-15-[(trimethylsilyl)oxy]prosta-5,8(12),13-trien-1-oate](/img/structure/B14637526.png)
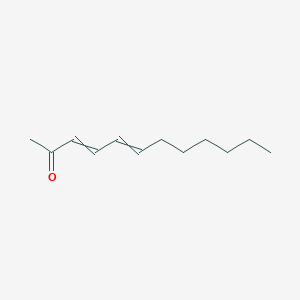
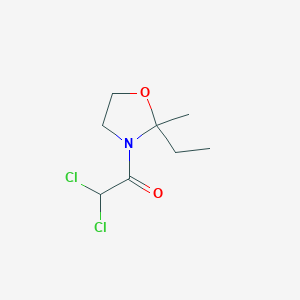
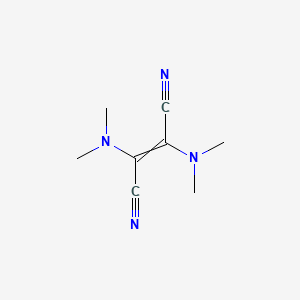

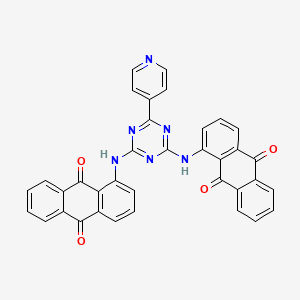
![Oxirane, [(pentabromophenoxy)methyl]-](/img/structure/B14637555.png)

![4-[4-(4-Methoxyphenyl)buta-1,3-dien-1-yl]benzonitrile](/img/structure/B14637573.png)
